molecular formula C10H20N2Se4 B14461682 1,1'-(Tetraselane-1,4-diyl)dipiperidine CAS No. 66168-04-5

1,1'-(Tetraselane-1,4-diyl)dipiperidine

Cat. No.: B14461682
CAS No.: 66168-04-5
M. Wt: 484.2 g/mol
InChI Key: XREZMIKNYUWCDN-UHFFFAOYSA-N
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Description

1,1'-(Tetraselane-1,4-diyl)dipiperidine is a bis-cyclic amine compound featuring two piperidine rings connected by a tetraselane (four-selenium atom) chain at the 1,4-positions. These analogs are pivotal in organic synthesis, medicinal chemistry, and materials science due to their tunable electronic, steric, and reactive properties .

Properties

CAS No.

66168-04-5

Molecular Formula

C10H20N2Se4

Molecular Weight

484.2 g/mol

IUPAC Name

1-(piperidin-1-yltetraselanyl)piperidine

InChI

InChI=1S/C10H20N2Se4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H2

InChI Key

XREZMIKNYUWCDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)[Se][Se][Se][Se]N2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(Tetraselane-1,4-diyl)dipiperidine typically involves the reaction of piperidine with a tetraselane precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1’-(Tetraselane-1,4-diyl)dipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The piperidine rings can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1'-(Tetraselane-1,4-diyl)dipiperidine and related bis-cyclic amine derivatives:

Compound Linker Structure Synthesis Method Key Properties Applications References
1,1’-(Azodicarbonyl)dipiperidine (ADD) Azodicarbonyl (-N=N-CO-) Reacting piperidine with azodicarboxylic acid derivatives under anhydrous conditions. Orange crystalline solid; acts as a radical initiator and Mitsunobu reagent. Organic synthesis (e.g., C–N bond formation).
1,1’-(But-1,4-diyl)-bispyridinium dibromide derivatives Butane chain (-CH₂-CH₂-CH₂-CH₂-) Quaternization of pyridine with 1,4-dibromobutane, followed by oxime functionalization. High melting points (177–244°C); water-soluble; reactivates acetylcholinesterase (AChE). Antidotes for organophosphate poisoning.
1,1’-(Butyne-1,4-diyl)bis-pyrrolidine Alkyne chain (-C≡C-) Alkylation of pyrrolidine with 1,4-dibromobutyne. Hydrochloride salt form; induces tremors in vivo. Neurological research (tremor models).
Bis-Su (1,1′-(butane-1,4-diyl)bis(pyrrolidine-2,5-dione)) Butane-linked diketopyrrolidines Condensation of pyrrolidine-2,5-dione with 1,4-dibromobutane. Polar catalyst; recyclable under mild conditions. Catalyzes chromene synthesis (green chemistry).
Gemini pyrrolidine-based ionic liquids Butane-linked pyrrolidinium Quaternization of pyrrolidine with 1,4-dibromobutane and alkyl bromides. Surface-active; forms micelles in aqueous solutions. Surfactants for colloidal systems.

Structural and Functional Insights

Linker Flexibility and Reactivity: Tetraselane linkers (hypothetical) are expected to confer unique redox activity and polarizability due to selenium’s electronegativity and larger atomic radius. This contrasts with carbon-based linkers (e.g., butane or butyne), which primarily influence steric bulk and hydrophobicity .

Biological Activity: But-1,4-diyl-bispyridinium compounds (e.g., K053, K068) exhibit potent AChE reactivation (IC₅₀ ~10–50 µM) due to optimal linker length (4 carbons), enabling dual-site binding in the enzyme’s active site . Piperidine-based compounds (e.g., ADD) are non-toxic reagents in synthesis, whereas pyrrolidine derivatives (e.g., tremorine hydrochloride) show neuroactive effects .

Synthetic Utility: ADD is widely used in Mitsunobu reactions for stereospecific C–O/C–N bond formation, outperforming DEAD (diethyl azodicarboxylate) in stability . Bis-Su catalysts enable efficient chromene synthesis (yields >90%) under solvent-free conditions, highlighting the role of diketopyrrolidine moieties in substrate activation .

Physicochemical Properties :

  • Ionic liquid surfactants with pyrrolidinium heads and butane linkers exhibit critical micelle concentrations (CMC) of 0.1–1 mM, ideal for stabilizing emulsions .
  • Bispyridinium dibromides display high thermal stability (decomposition >200°C) and solubility in polar solvents, critical for biomedical formulations .

Research Findings and Trends

  • AChE Reactivators : But-1,4-diyl-bispyridinium derivatives (e.g., K068) show superior reactivation of tabun-inhibited AChE compared to shorter linkers, but toxicity remains a challenge .
  • Green Catalysis : Bis-Su and related diketopyrrolidines are emerging as sustainable alternatives to metal catalysts in multicomponent reactions .
  • Neurological Tools : Butyne-linked pyrrolidine induces tremors via muscarinic receptor activation, aiding Parkinson’s disease research .

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